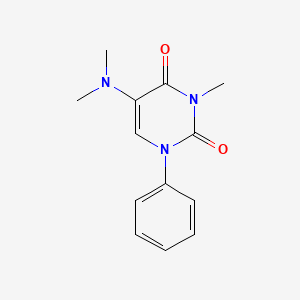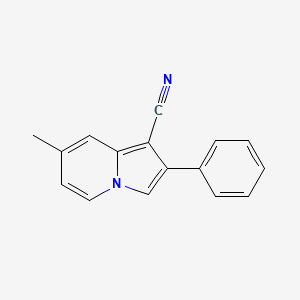
7-Methyl-2-phenylindolizine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 7-Methyl-2-phenylindolizine-1-carbonitrile, often involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . One-pot procedures and domino reactions are also commonly employed for the synthesis of indolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-phenylindolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield indolizine N-oxides, while substitution reactions may produce halogenated indolizine derivatives .
Applications De Recherche Scientifique
7-Methyl-2-phenylindolizine-1-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit phosphatases, which are enzymes involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Indole: A structurally similar compound with a nitrogen atom in a five-membered ring fused to a benzene ring.
Carbazole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A nitrogen-containing heterocycle with a six-membered ring fused to a benzene ring.
Uniqueness: 7-Methyl-2-phenylindolizine-1-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. The combination of the indolizine core with the nitrile group provides a distinct set of properties that can be exploited in various applications .
Propriétés
Numéro CAS |
62456-06-8 |
|---|---|
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
7-methyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-12-7-8-18-11-15(13-5-3-2-4-6-13)14(10-17)16(18)9-12/h2-9,11H,1H3 |
Clé InChI |
PLPDEGFDYKWGED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CN2C=C1)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


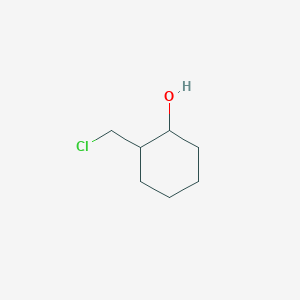

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
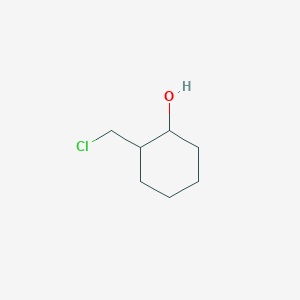
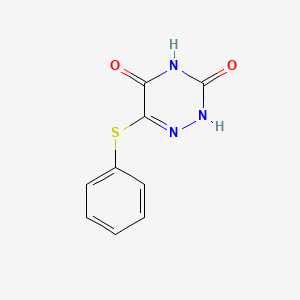
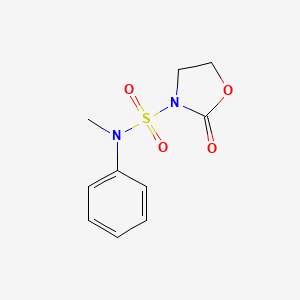

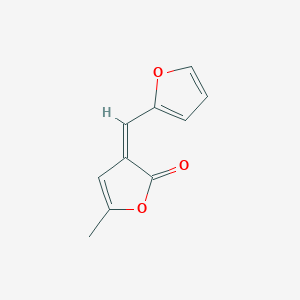
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
